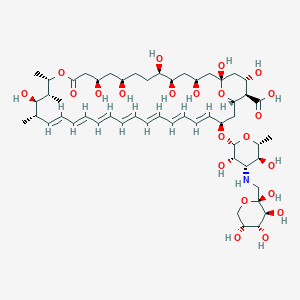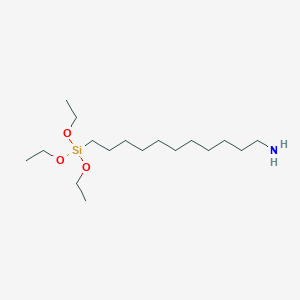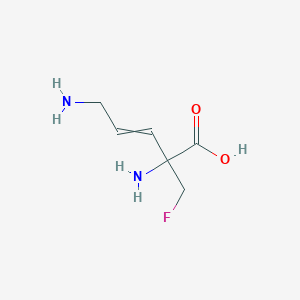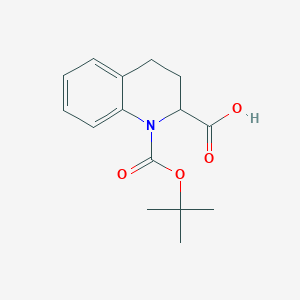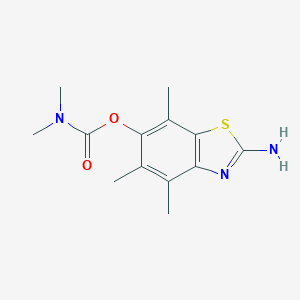
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate, also known as DMBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBC is a carbamate derivative of benzothiazole and has a molecular formula of C12H16N2O2S.
Mécanisme D'action
The mechanism of action of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate varies depending on its application. In medicine, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been shown to induce apoptosis in cancer cells by inhibiting the activity of caspase-3. In agriculture, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate acts as an inhibitor of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. In materials science, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate exhibits strong fluorescence properties due to its unique molecular structure.
Effets Biochimiques Et Physiologiques
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been shown to have various biochemical and physiological effects depending on its application. In medicine, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate acts as a pesticide by disrupting the nervous system of insects. In materials science, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate exhibits strong fluorescence properties, making it an excellent candidate for use as a fluorescent probe.
Avantages Et Limitations Des Expériences En Laboratoire
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which can be achieved with high yield. Another advantage is its unique molecular structure, which makes it an excellent candidate for use as a fluorescent probe. One limitation is its potential toxicity, which can limit its applications in medicine and agriculture. Another limitation is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate research. In medicine, further studies are needed to explore its potential applications as an anticancer agent. In agriculture, further studies are needed to determine its efficacy as a pesticide against various insect and fungal species. In materials science, further studies are needed to explore its potential applications as a fluorescent probe for various materials. Overall, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has significant potential for various applications, and further research is needed to explore its full potential.
Conclusion:
In conclusion, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been extensively studied for its potential applications in medicine, agriculture, and materials science. The synthesis of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate is relatively simple, and it exhibits unique biochemical and physiological effects depending on its application. (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has several advantages and limitations for lab experiments, and there are several future directions for (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate research. Overall, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has significant potential for various applications, and further research is needed to explore its full potential.
Méthodes De Synthèse
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with dimethylcarbamoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-aminobenzothiazole with dimethylcarbamate in the presence of sodium hydride. The synthesis of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate is relatively simple and can be achieved with high yield.
Applications De Recherche Scientifique
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been used as a pesticide due to its insecticidal and fungicidal properties. In materials science, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been used as a fluorescent probe due to its unique optical properties.
Propriétés
Numéro CAS |
120164-22-9 |
|---|---|
Nom du produit |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate |
Formule moléculaire |
C13H17N3O2S |
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17N3O2S/c1-6-7(2)10(18-13(17)16(4)5)8(3)11-9(6)15-12(14)19-11/h1-5H3,(H2,14,15) |
Clé InChI |
QCWYFARWQRLBKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)N(C)C)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)N(C)C)C |
Synonymes |
Carbamic acid, dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



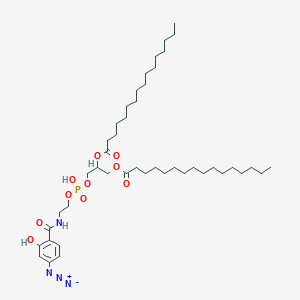

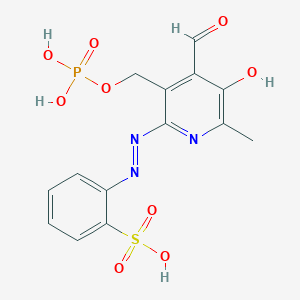
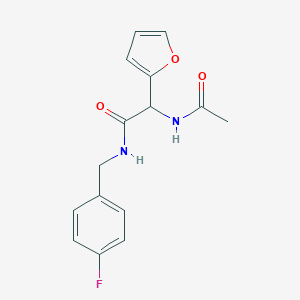

![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)


